1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZPZJKKNQQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its biological activity.
Agriculture: As a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
